molecular formula C10H15N B1321379 N-ethyl-3,4-dimethylaniline CAS No. 27285-20-7

N-ethyl-3,4-dimethylaniline

Cat. No. B1321379
CAS RN: 27285-20-7
M. Wt: 149.23 g/mol
InChI Key: QEMSZFCUTKHUMD-UHFFFAOYSA-N
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Description

N-ethyl-3,4-dimethylaniline is a chemical compound that is structurally related to aniline derivatives, which are aromatic amines with various substituents. While the provided papers do not directly discuss N-ethyl-3,4-dimethylaniline, they do provide insights into the chemistry of related N,N-dimethylaniline compounds and their derivatives. These compounds are of interest due to their applications in organic synthesis, biochemistry, and as potential inhibitors of biological enzymes .

Synthesis Analysis

The synthesis of N,N-dimethylaniline derivatives is well-documented. For instance, the palladium-catalyzed Buchwald-Hartwig amination of aryl triflates with dimethylamines is a method to produce N,N-dimethylanilines, which are valuable intermediates in organic synthesis . Although this method does not directly apply to the synthesis of N-ethyl-3,4-dimethylaniline, it provides a general approach that could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of N,N-dimethylaniline derivatives is characterized by the presence of a dimethylamino group attached to an aromatic ring. The electronic and steric effects of substituents on the aromatic ring can significantly influence the reactivity and stability of these compounds. For example, the presence of electron-withdrawing groups, such as a cyano group, can enhance the stability of certain intermediates or products .

Chemical Reactions Analysis

N,N-dimethylaniline compounds can undergo various chemical reactions. For instance, they can be oxidized in the presence of molecular oxygen and iron(III) chloride to yield N-cyanomethyl-N-methylanilines . Additionally, they can participate in electrosynthesis reactions, where they are polymerized on electrodes in an acidic medium . The anodic oxidation of N,N-dimethylaniline can lead to the formation of compounds like 4,4'-methylenebis(N,N-dimethylaniline) .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylaniline derivatives are influenced by their molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's solubility, boiling point, and reactivity. The electrosynthesis of poly-N,N-dimethylaniline results in a polymer with distinct electrochemical properties, as evidenced by cyclic voltammetry . The metabolism of 3,4-dimethylaniline in rats suggests that the compound's biological properties are also of interest, particularly in the context of its potential carcinogenicity .

Scientific Research Applications

Synthesis of Azo Dye Derivatives

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : N-ethyl-3,4-dimethylaniline is used in the synthesis of heterocycle-incorporated azo dye derivatives. These derivatives are potential scaffolds in the pharmaceutical sector .
  • Methods of Application : The synthesis involves the incorporation of a heterocyclic moiety into the azo dye scaffold, which improves the bioactive properties of the target derivatives .
  • Results or Outcomes : The various biological and pharmacological applications of these drugs, such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties, can be easily tuned by introducing heterocyclic moieties .

Precursor to Triarylmethane Dyes

  • Scientific Field : Dye Chemistry
  • Application Summary : N-ethyl-3,4-dimethylaniline is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .
  • Methods of Application : The compound is used in the synthesis of these dyes, which are widely used in various industries .
  • Results or Outcomes : The resulting dyes have vibrant colors and are used in a variety of applications, from textiles to biological staining .

Curing of Polyester and Vinyl Ester Resins

  • Scientific Field : Polymer Chemistry
  • Application Summary : N-ethyl-3,4-dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins .
  • Methods of Application : The compound is used to accelerate the polymerization process, leading to the formation of the final resin product .
  • Results or Outcomes : The resulting resins have improved properties and are used in a variety of applications, from coatings to composite materials .

Dye and Pesticide Intermediates

  • Scientific Field : Industrial Chemistry
  • Application Summary : N-ethyl-3,4-dimethylaniline is used as an intermediate in the production of dyes and pesticides .
  • Methods of Application : The compound is used in various synthesis processes to produce a range of dyes and pesticides .
  • Results or Outcomes : The resulting dyes and pesticides have a wide range of applications in various industries .

Polymerization Accelerators

  • Scientific Field : Polymer Chemistry
  • Application Summary : N-ethyl-3,4-dimethylaniline is used as a polymerization accelerator in the manufacture of bone cements and prosthetic devices .
  • Methods of Application : The compound is used to speed up the polymerization process, leading to the formation of the final product .
  • Results or Outcomes : The resulting products have improved properties and are used in various medical applications .

Safety And Hazards

N-ethyl-3,4-dimethylaniline should be handled with care. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, suspected of causing cancer, and toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-ethyl-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMSZFCUTKHUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614432
Record name N-Ethyl-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3,4-dimethylaniline

CAS RN

27285-20-7
Record name N-Ethyl-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LEG Eriksson, A Ehrenberg - Acta chem. scand, 1964 - actachemscand.org
The anionic lumiflavin radical was studied in detail by ESR and nitrogen-15 as well as deuterium substitutions have been carried out. The free radicals of the flavin coenzymes and a …
Number of citations: 68 www.actachemscand.org
PL WARNER JR - 1969 - search.proquest.com
The objective of this research was the preparation of riboflavin analogs containing various substituents in the 2~, 4-, and 9 positions of the isoalloxazine structure. Preliminary …
Number of citations: 2 search.proquest.com

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